Welcome to the BenchChem Online Store!
molecular formula C8H19N B044039 tert-Octylamine CAS No. 107-45-9

tert-Octylamine

Cat. No. B044039
M. Wt: 129.24 g/mol
InChI Key: QIJIUJYANDSEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07557117B2

Procedure details

To 1.20 ml of tert-octylamine, 10 ml of ethanol, 10 ml of an aqueous solution containing 580 mg of potassium carbonate and 3.31 g of 1-benzyl-1-methyl-4-oxopiperidinium iodide were successively added, followed by 2 hours' heating at 100° C. under stirring. The reaction liquid was cooled to room temperature, from which ethanol was distilled off under reduced pressure and the formed solution was diluted with water, followed by extraction with chloroform. The chloroform extract was dried over anhydrous magnesium sulfate, and the solvent was distilled off. The residue was separated and purified on silica gel column chromatography (hexane/ethyl acetate=5/1) to provide 500 mg of the title compound as a colorless oily substance.
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[I-].C([N+]1(C)[CH2:29][CH2:28][C:27](=[O:30])[CH2:26][CH2:25]1)C1C=CC=CC=1>C(O)C>[CH3:2][C:1]([N:9]1[CH2:29][CH2:28][C:27](=[O:30])[CH2:26][CH2:25]1)([CH3:3])[CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)N
Name
aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
580 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.31 g
Type
reactant
Smiles
[I-].C(C1=CC=CC=C1)[N+]1(CCC(CC1)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were successively added
CUSTOM
Type
CUSTOM
Details
The reaction liquid
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the formed solution was diluted with water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was separated
CUSTOM
Type
CUSTOM
Details
purified on silica gel column chromatography (hexane/ethyl acetate=5/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CC(C)(C)C)(C)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.